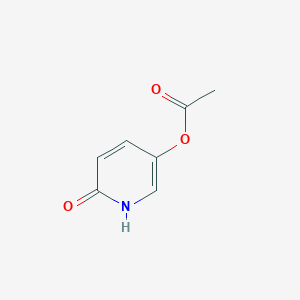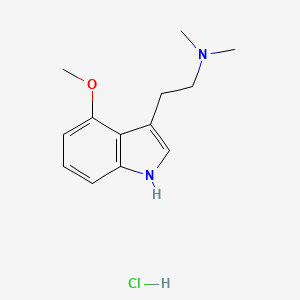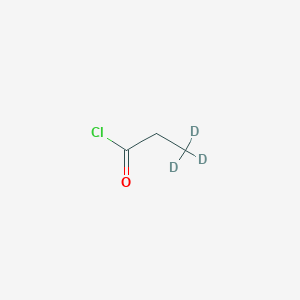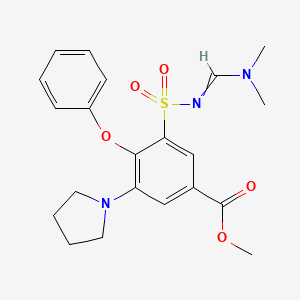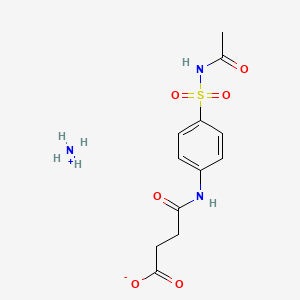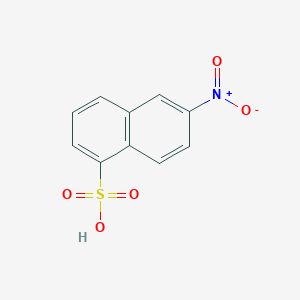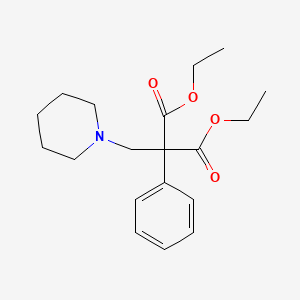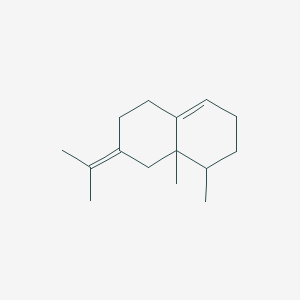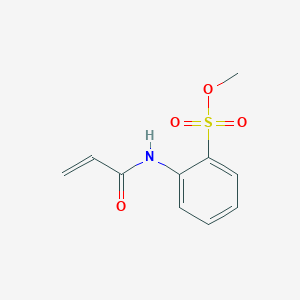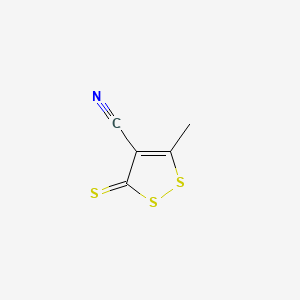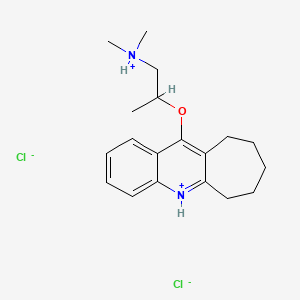![molecular formula C24H33N3O3 B13755214 Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- CAS No. 63216-93-3](/img/structure/B13755214.png)
Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol is an organic compound with the molecular formula C24H33N3O3 and a molecular weight of 411.5 g/mol. This compound is characterized by the presence of a dodecyl group, a nitrophenyl group, and an azo linkage, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing processes.
Méthodes De Préparation
The synthesis of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 4-dodecylphenol under alkaline conditions to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-dodecyl-2-[(2-aminophenyl)azo]phenol.
Applications De Recherche Scientifique
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo coupling reactions.
Biology: The compound’s ability to form stable azo linkages makes it useful in labeling and tracking biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials
Mécanisme D'action
The mechanism of action of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol involves its ability to undergo azo coupling reactions. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In biological systems, the compound can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol include other azo dyes such as:
Methyl Orange: Used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Used for staining lipids.
What sets 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol apart is its long dodecyl chain, which imparts unique solubility and interaction properties, making it particularly useful in industrial applications .
Propriétés
Numéro CAS |
63216-93-3 |
|---|---|
Formule moléculaire |
C24H33N3O3 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)22(19-20)26-25-21-15-12-13-16-23(21)27(29)30/h12-13,15-19,28H,2-11,14H2,1H3 |
Clé InChI |
HBILSJNKFHVBOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
